Tert-butyl [(1S)-1-(5-bromo-2-methoxyphenyl)ethyl]carbamate
CAS No.: 701939-03-9
Cat. No.: VC3278659
Molecular Formula: C14H20BrNO3
Molecular Weight: 330.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 701939-03-9 |
|---|---|
| Molecular Formula | C14H20BrNO3 |
| Molecular Weight | 330.22 g/mol |
| IUPAC Name | tert-butyl N-[(1S)-1-(5-bromo-2-methoxyphenyl)ethyl]carbamate |
| Standard InChI | InChI=1S/C14H20BrNO3/c1-9(16-13(17)19-14(2,3)4)11-8-10(15)6-7-12(11)18-5/h6-9H,1-5H3,(H,16,17)/t9-/m0/s1 |
| Standard InChI Key | NDRKPQMJMFDZGI-VIFPVBQESA-N |
| Isomeric SMILES | C[C@@H](C1=C(C=CC(=C1)Br)OC)NC(=O)OC(C)(C)C |
| SMILES | CC(C1=C(C=CC(=C1)Br)OC)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C1=C(C=CC(=C1)Br)OC)NC(=O)OC(C)(C)C |
Introduction
Tert-Butyl [(1S)-1-(5-bromo-2-methoxyphenyl)ethyl]carbamate is a complex organic compound with the CAS number 701939-03-9. It is a carbamate derivative, specifically designed for use in various chemical syntheses, particularly in the field of pharmaceuticals and organic chemistry. This compound is notable for its chiral nature, indicated by the (1S) configuration, which suggests its potential application in asymmetric synthesis.
Synthesis and Applications
While specific synthesis details for Tert-Butyl [(1S)-1-(5-bromo-2-methoxyphenyl)ethyl]carbamate are not widely documented, compounds of similar structure are typically synthesized through reactions involving carbamate formation and subsequent substitution reactions. The presence of a bromo substituent on the phenyl ring suggests potential for further functionalization via cross-coupling reactions or other organometallic transformations.
Molecular Information
| Property | Value |
|---|---|
| CAS Number | 701939-03-9 |
| Molecular Formula | C12H16BrNO3 |
| Molecular Weight | Approximately 294 g/mol |
| Purity | Typically 95% or higher |
Storage and Handling
Given the general properties of carbamates, this compound should be stored in a cool, dry place, away from direct sunlight and moisture. Handling should be performed in an inert atmosphere to prevent degradation.
Potential Applications
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Pharmaceutical Synthesis: The compound's chiral nature and functional groups make it a potential intermediate in the synthesis of pharmaceuticals, particularly those requiring asymmetric centers.
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Organic Synthesis: The bromo substituent allows for further modification through cross-coupling reactions, making it useful in the synthesis of complex organic molecules.
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Material Science: Carbamate derivatives are sometimes explored for their potential in material science applications, such as in the development of new polymers or coatings.
Challenges and Future Directions
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Synthetic Challenges: The synthesis of this compound may involve complex steps, including the formation of the chiral center and the introduction of the bromo substituent.
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Stability Issues: Carbamates can be sensitive to moisture and light, requiring careful handling and storage conditions.
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